molecular formula C12H18N2 B12273299 Piperazine, 3,3-dimethyl-1-phenyl-(9CI)

Piperazine, 3,3-dimethyl-1-phenyl-(9CI)

Cat. No.: B12273299
M. Wt: 190.28 g/mol
InChI Key: AIKJILFWDCMKNM-UHFFFAOYSA-N
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Description

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structural features, which include a phenyl group and two methyl groups attached to the piperazine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) typically involves the alkylation of piperazine with appropriate reagents. One common method involves the reaction of piperazine with 3,3-dimethyl-1-phenylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxides of Piperazine, 3,3-dimethyl-1-phenyl-(9CI).

    Reduction: Reduced derivatives with altered nitrogen oxidation states.

    Substitution: Derivatives with different functional groups replacing the phenyl or methyl groups

Scientific Research Applications

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in physiological effects such as muscle relaxation or inhibition of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-phenyl-: Similar structure but lacks the two methyl groups.

    Piperazine, 3-methyl-1-phenyl-: Contains only one methyl group in addition to the phenyl group.

    Piperazine, 1-methyl-3-phenyl-: Methyl group attached to the nitrogen atom instead of the carbon atom

Uniqueness

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is unique due to the presence of two methyl groups at the 3-position of the piperazine ring, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3,3-dimethyl-1-phenylpiperazine

InChI

InChI=1S/C12H18N2/c1-12(2)10-14(9-8-13-12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

AIKJILFWDCMKNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=CC=CC=C2)C

Origin of Product

United States

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